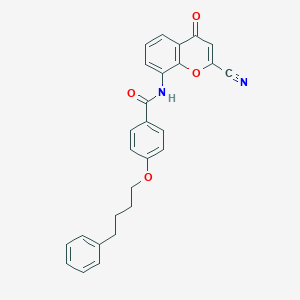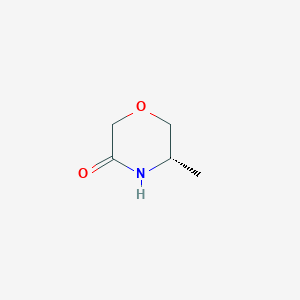
(S)-5-Methylmorpholin-3-one
Descripción general
Descripción
(S)-5-Methylmorpholin-3-one, also known as (S)-3-methylmorpholine, is an organic compound that has been the subject of numerous scientific studies and is used in a variety of applications. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. It is a versatile compound that has been used in the synthesis of a variety of compounds, as a catalyst for a variety of reactions, and as a reagent for the synthesis of various compounds. In addition, it has been studied for its potential therapeutic applications, including its ability to modulate the activity of enzymes and receptors, and its potential as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Radical Chemistry : The study by Rosenau, Potthast, Sixta, and Kosma (2002) in "Tetrahedron" discusses the generation of carbon-centered radicals from N-methylmorpholine-N-oxide, a derivative related to (S)-5-Methylmorpholin-3-one. These radicals have implications in trapping reactions and recombination processes, which are significant in understanding chemical reactions and synthesis (Rosenau, Potthast, Sixta, & Kosma, 2002).
Neurochemistry : The research by Diksic and Young (2001) in "Journal of Neurochemistry" explores the use of alpha-Methyl-L-tryptophan, a compound structurally similar to (S)-5-Methylmorpholin-3-one, for studying brain serotonin synthesis. This demonstrates the potential of morpholine derivatives in neuroscientific research (Diksic & Young, 2001).
Photoredox Catalysis in Pharmaceutical Development : A study by Douglas, Cole, and Stephenson (2014) in "The Journal of Organic Chemistry" describes the use of visible light-mediated photocatalysis involving N-methylmorpholine for bond construction in complex pharmaceutical targets. This indicates the utility of morpholine derivatives in advanced drug synthesis and development (Douglas, Cole, & Stephenson, 2014).
Chemical Synthesis : Harwood, Currie, Drew, and Luke (1996) in "Chemical Communications" describe the use of (S)-5-Phenylmorpholin-2-one in chiral iminium intermediates for diastereoselective Mannich reactions. This highlights the role of morpholine derivatives in stereoselective chemical synthesis (Harwood, Currie, Drew, & Luke, 1996).
Analytical Chemistry : The study by Jiang, Liu, Guo, Yu, Yuan, and Feng (2017) in "Analytica Chimica Acta" presents a method for determining formylated DNA and RNA, where morpholine derivatives could potentially be used as analytical reagents or in the development of similar methodologies (Jiang, Liu, Guo, Yu, Yuan, & Feng, 2017).
Propiedades
IUPAC Name |
(5S)-5-methylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPWUBHXXRVWJK-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496449 | |
| Record name | (5S)-5-Methylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Methylmorpholin-3-one | |
CAS RN |
119844-66-5 | |
| Record name | (5S)-5-Methylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5S)-5-methylmorpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



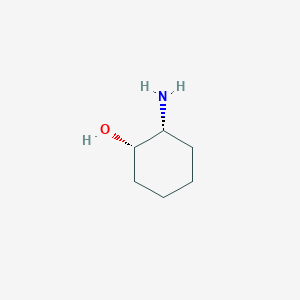
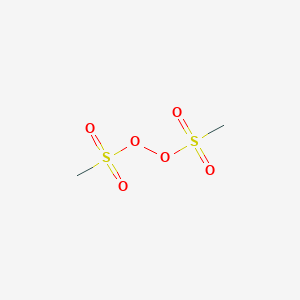
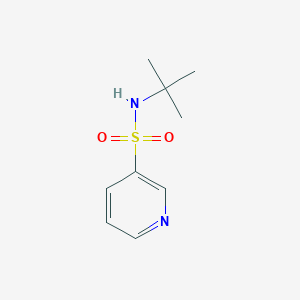
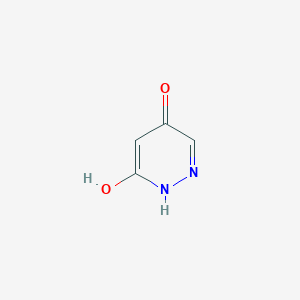
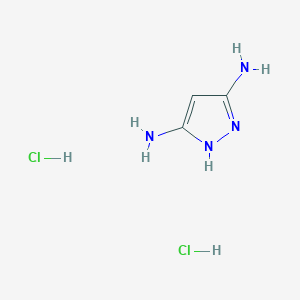
![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)
![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)
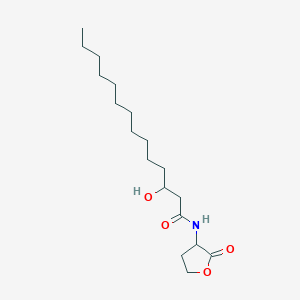
![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)
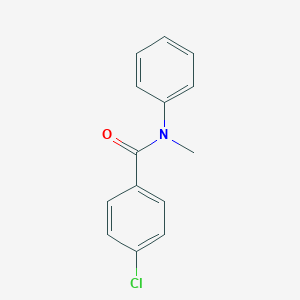
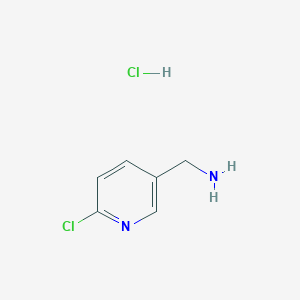
![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)

